molecular formula C12H13N5O3 B5845348 N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid

N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid

Cat. No.: B5845348
M. Wt: 275.26 g/mol
InChI Key: DKBVUBLGPJSMSV-UHFFFAOYSA-N
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Description

N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Future Directions

The future directions for research on this compound could involve further exploration of its potential therapeutic applications, particularly in the field of cancer treatment . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid typically involves the reaction of succinic anhydride with aminoguanidine hydrochloride and a variety of amines. The choice of pathway and sequence of reagent introduction depend on the nucleophilicity of the amine. One common method starts with the preparation of N-guanidinosuccinimide, which then reacts with amines under microwave irradiation to afford the desired product .

Industrial Production Methods

the use of microwave irradiation in organic synthesis has been noted for its efficiency and ability to produce high yields under milder conditions compared to traditional heating methods .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives .

Mechanism of Action

The mechanism of action of N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with nucleic acids, affecting processes such as DNA replication and transcription .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-Amino-1-phenyl-1H-[1,2,4]triazol-3-yl)-succinamic acid is unique due to its specific structure, which combines the triazole ring with a succinamic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-[(5-amino-1-phenyl-1,2,4-triazol-3-yl)amino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c13-11-15-12(14-9(18)6-7-10(19)20)16-17(11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,19,20)(H3,13,14,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKBVUBLGPJSMSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NC(=N2)NC(=O)CCC(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331255
Record name 4-[(5-amino-1-phenyl-1,2,4-triazol-3-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24779072
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

384376-68-5
Record name 4-[(5-amino-1-phenyl-1,2,4-triazol-3-yl)amino]-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331255
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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